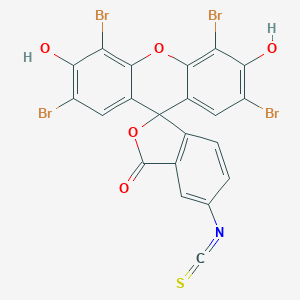
N-Hydroxysuccinimidyl-4-azidobenzoate
Vue d'ensemble
Description
N-Hydroxysuccinimidyl-4-azidobenzoate is an organic compound with the molecular formula C11H8N4O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an azide group (-N3) attached to a benzoyl group, which is further linked to a succinimide moiety.
Applications De Recherche Scientifique
N-Hydroxysuccinimidyl-4-azidobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and triazoles.
Biology: It is employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: It is used in the development of drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
Target of Action
N-Hydroxysuccinimidyl-4-azidobenzoate, also known as N3-Ph-NHS ester or 4-Azidobenzoyloxysuccinimide, is an aryl azide-based, amine- and photoreactive crosslinker . It is primarily used to modify proteins, nucleic acids, and other biological targets with azides .
Mode of Action
The compound combines an N-hydroxysuccinimide (NHS) ester with a 4-azidobenzoate moiety . The NHS ester forms stable amide bonds with primary amines, which are found in the side chains of lysine residues in proteins or the amino termini of peptides and proteins . The reaction between the NHS ester and an amine is efficient and occurs under mild conditions .
Biochemical Pathways
It is believed to involve the inhibition of pro-inflammatory cytokine production . In vitro studies have highlighted its capability in synthesizing peptides, nucleic acids, and other organic molecules .
Result of Action
The primary result of the action of this compound is the modification of proteins, nucleic acids, and other biological targets with azides . This enables the synthesis of peptides, nucleic acids, and other organic molecules .
Action Environment
The action of this compound is influenced by environmental factors such as pH and light. The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second bonding occurs during UV irradiation (250 nm) via reactive nitrene . The latter bonding is rapid and non-specific . Reducing agents such as thiols may reduce the azide to amine and should be avoided . Initial manipulations and coupling should be performed under reduced light .
Analyse Biochimique
Biochemical Properties
N-Hydroxysuccinimidyl-4-azidobenzoate is an aryl azide-based, amine- and photoreactive crosslinker . It is used in laboratory settings, enabling the synthesis of peptides, nucleic acids, and other organic molecules . The exact mechanism of action of this compound remains elusive, but it is believed to involve the inhibition of pro-inflammatory cytokine production .
Cellular Effects
It is used in the synthesis of peptides, nucleic acids, and other organic molecules, suggesting that it may interact with various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves initial reaction coupling via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second bonding occurs during UV irradiation (250 nm) via reactive nitrene . This bonding is rapid and non-specific .
Temporal Effects in Laboratory Settings
Its broad applications suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Given its role in the synthesis of peptides, nucleic acids, and other organic molecules, it may interact with various enzymes or cofactors .
Transport and Distribution
Given its role in the synthesis of peptides, nucleic acids, and other organic molecules, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its role in the synthesis of peptides, nucleic acids, and other organic molecules, it may be directed to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxysuccinimidyl-4-azidobenzoate typically involves the reaction of 4-azidobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: N-Hydroxysuccinimidyl-4-azidobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution Reactions: Primary amines.
Reduction Reactions: Primary amines.
Cycloaddition Reactions: Triazoles.
Comparaison Avec Des Composés Similaires
4-Azidobenzoic Acid: Similar structure but lacks the succinimide moiety.
N-Hydroxysuccinimidyl-4-azidobenzoate: Similar structure with slight variations in the functional groups.
Azidothymidine (AZT): Contains an azide group but has a different core structure.
Uniqueness: this compound is unique due to the presence of both the azide and succinimide groups, which confer specific reactivity and functional properties. This combination makes it particularly useful in bioconjugation and organic synthesis applications.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-azidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c12-14-13-8-3-1-7(2-4-8)11(18)19-15-9(16)5-6-10(15)17/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAVGNJLLQSNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201094 | |
| Record name | Hydroxysuccinimidyl-4-azidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53053-08-0 | |
| Record name | Hydroxysuccinimidyl-4-azidobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053053080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53053-08-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxysuccinimidyl-4-azidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCCINIMIDYL 4-AZIDOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZXQ80NJ3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)



![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)

![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)







